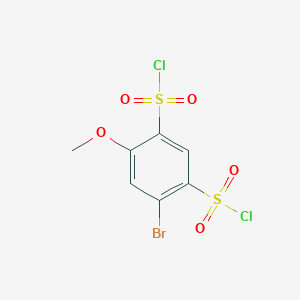![molecular formula C8H9F3N4O3 B1520826 2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate CAS No. 1251924-74-9](/img/structure/B1520826.png)
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate is a chemical compound with the CAS Number: 1251924-74-9 . It has a molecular weight of 266.18 and its molecular formula is C8H9F3N4O3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N4O3/c9-8(10,11)4-18-7(17)14-5-1-13-15(2-5)3-6(12)16/h1-2H,3-4H2,(H2,12,16)(H,14,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 266.18 and its molecular formula is C8H9F3N4O3 .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
- Novel derivatives, including those related to the specified compound, have been synthesized and evaluated for their antibacterial activity. For example, derivatives of imidazo[1,2-a]pyrazin have shown potential antibacterial properties, underscoring the significance of fluoroethyl and carbamate functionalities in medicinal chemistry (Prasad, 2021).
Nematocidal Evaluation
- Some fluoro-containing pyrazole carboxamides, similar in structure, have been synthesized and demonstrated good nematocidal activity against M. incognita, highlighting their potential use in agrochemicals (Zhao et al., 2017).
Catalytic Applications in Organic Synthesis
- Compounds containing trifluoromethyl groups have been used as catalysts in organic synthesis, for example, scandium trifluoromethanesulfonate has shown high catalytic activity in acylation of alcohols with acid anhydrides (Ishihara et al., 1996).
Antineoplastic Activity
- Bis(carbamate) derivatives of imidazoles have been prepared and evaluated against various cancer lines, indicating the potential antineoplastic activity of compounds bearing the carbamate moiety (Anderson et al., 1989).
Spectroscopic Studies
- Detailed vibrational and electronic properties of compounds containing carbamate and pyrazole units have been studied, providing insights into their structural characteristics and potential applications in material science (Rao et al., 2016).
Herbicidal Applications
- Analogues of pyrazosulfuron-ethyl, modified with fluoroalkyl groups, have been synthesized and evaluated for their herbicidal activity, showcasing the utility of such modifications in the development of new agrochemicals (Morimoto et al., 1990).
Inhibitors of Biological Processes
- A broad group of compounds, including those with trifluoromethyl phenyl groups, were screened as potential inhibitors of fructose-1,6-bisphosphatase, indicating their relevance in therapeutic applications (Rudnitskaya et al., 2009).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O3/c9-8(10,11)4-18-7(17)14-5-1-13-15(2-5)3-6(12)16/h1-2H,3-4H2,(H2,12,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIDNNODRWAUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



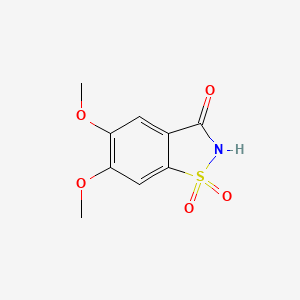
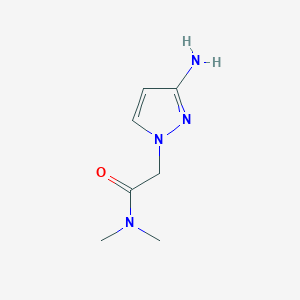
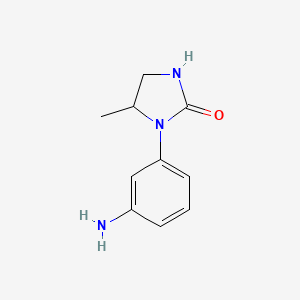
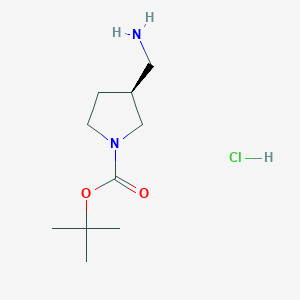

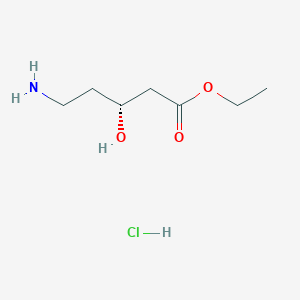
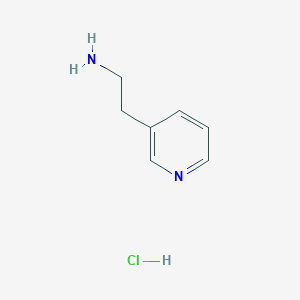
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)



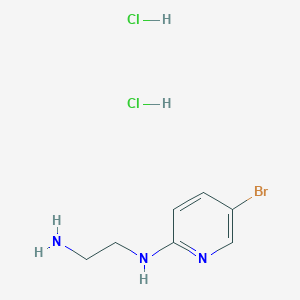
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
